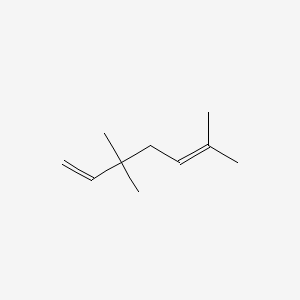

1,5-Heptadiene, 3,3,6-trimethyl-

Beschreibung

Contextualization in Unsaturated Hydrocarbon Chemistry

Unsaturated hydrocarbons, characterized by the presence of one or more double or triple bonds between carbon atoms, are fundamental building blocks in organic synthesis. These bonds introduce regions of high electron density, making them susceptible to a variety of chemical transformations. This reactivity is the cornerstone of their utility in creating more complex molecules. The two double bonds in 1,5-Heptadiene, 3,3,6-trimethyl- are non-conjugated, separated by two single bonds, which influences its chemical behavior compared to conjugated dienes where the double bonds are separated by only one single bond. This "skipped" or non-conjugated arrangement means the double bonds largely react independently of one another, a key feature in synthetic strategies.

Significance as a Branched Heptadiene Isomer

The structure of 1,5-Heptadiene, 3,3,6-trimethyl- is notable for its branching. The presence of methyl groups at positions 3 and 6, particularly the gem-dimethyl group at the 3-position, introduces significant steric hindrance around one of the double bonds. nih.govnist.govnist.govguidechem.com This steric bulk can profoundly impact the accessibility of the double bonds to reagents, influencing the regioselectivity and stereoselectivity of chemical reactions. The study of such branched isomers is crucial for understanding how steric and electronic effects govern the outcomes of synthetic transformations. While numerous isomers of heptadiene exist, the specific substitution pattern of 1,5-Heptadiene, 3,3,6-trimethyl- makes it a valuable model for investigating the reactivity of sterically encumbered non-conjugated dienes.

Overview of Current Research Trends and Challenges

Contemporary research on unsaturated hydrocarbons is heavily focused on the development of new catalytic methods for their selective functionalization. For branched, non-conjugated dienes like 1,5-Heptadiene, 3,3,6-trimethyl-, significant challenges remain. A primary hurdle is achieving high levels of chemo-, regio-, and stereoselectivity in reactions. The presence of two reactive sites (the double bonds) requires precise control to ensure that a reaction occurs at the desired location and with the desired spatial arrangement.

The steric hindrance in 1,5-Heptadiene, 3,3,6-trimethyl- presents both a challenge and an opportunity. While it may slow down or prevent certain reactions, it can also be exploited to direct reactions to the less hindered double bond. Current research in the broader field of branched dienes often employs sophisticated transition-metal catalysts to overcome these challenges. These catalysts can coordinate to the double bonds in specific ways, overriding the inherent steric and electronic biases of the molecule to achieve otherwise difficult transformations.

Furthermore, the synthesis of specific isomers of branched dienes with high purity remains a significant area of research. The development of stereoselective synthetic routes is crucial for accessing individual isomers like 1,5-Heptadiene, 3,3,6-trimethyl- to study their unique properties and reactivity. While specific research on this particular isomer is not abundant in the literature, the general trends in the study of sterically hindered dienes suggest that future work on this compound would likely focus on its application in catalyst-controlled synthetic methodologies and as a probe for understanding the limits of reactivity in sterically demanding environments.

Physicochemical Properties of 1,5-Heptadiene, 3,3,6-trimethyl-

The following table summarizes some of the key physicochemical properties of 1,5-Heptadiene, 3,3,6-trimethyl-.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | nih.govnist.govnist.govguidechem.com |

| Molecular Weight | 138.25 g/mol | nih.govguidechem.com |

| CAS Registry Number | 35387-63-4 | nist.govguidechem.com |

| IUPAC Name | 3,3,6-trimethylhepta-1,5-diene | nih.gov |

| Boiling Point | 422 K (149 °C) | nist.gov |

| Computed XLogP3 | 4.2 | nih.gov |

Spectroscopic Data

The mass spectrum of 1,5-Heptadiene, 3,3,6-trimethyl- provides a fingerprint for its identification. The data is available through the NIST WebBook. nist.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3,6-trimethylhepta-1,5-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-6-10(4,5)8-7-9(2)3/h6-7H,1,8H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAGAKKBZWYBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C)(C)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334441 | |

| Record name | 1,5-Heptadiene, 3,3,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35387-63-4 | |

| Record name | 1,5-Heptadiene, 3,3,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 1,5 Heptadiene, 3,3,6 Trimethyl

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone in the selective synthesis of complex organic molecules, including acyclic terpenes. nih.gov Catalysts based on nickel and palladium, in particular, have demonstrated significant utility in controlling the outcome of carbon-carbon bond formation. nih.gov

Regioselective Synthesis via Enediylmagnesium Intermediates

While direct literature on the synthesis of 1,5-Heptadiene, 3,3,6-trimethyl- via enediylmagnesium intermediates is not abundant, the principles of transition metal-catalyzed coupling of organomagnesium reagents provide a strong basis for this approach. The regioselectivity of such reactions is highly dependent on the choice of catalyst and reaction conditions.

Nickel(II) and palladium(II) complexes are widely employed in cross-coupling reactions. escholarship.orgmit.edu These catalysts are effective in facilitating the coupling of various organic substrates. escholarship.org In the context of synthesizing terpene-like structures, these catalysts can be used to control the regioselective coupling of isoprene (B109036) units. nih.gov The choice between nickel and palladium can influence the selectivity of the dimerization process, with different catalysts favoring different linkage patterns (e.g., head-to-tail, tail-to-tail). nih.gov For instance, nickel catalysts are often used for the synthesis of tail-to-tail dimers from isoprene. nih.gov

The general mechanism for palladium-catalyzed dimerization of isoprene involves the coordination of two isoprene molecules to a Pd(0) center, followed by oxidative coupling to form a bis-π-allyl palladium complex. Subsequent reductive elimination yields the linear dimer. beilstein-journals.org The specific ligands attached to the metal center play a crucial role in directing the regioselectivity of this process.

| Catalyst System | Precursor | Ligand | Outcome |

| Palladium-based | Pd(OAc)₂ | Triphenylphosphine | High selectivity for tail-to-tail dimer |

| Nickel-based | Ni(acac)₂ | Varies | Can be tuned for different dimers |

The formation of a 4-3 bonded dimer of isoprene is a specific challenge in regioselective synthesis. The regioselectivity of isoprene dimerization is influenced by factors such as the catalyst, ligands, and reaction conditions. researchgate.net Palladium catalysts, in particular, have been shown to be versatile in controlling the outcome of isoprene dimerization. nih.gov By carefully selecting the phosphine ligands and additives, the reaction can be steered towards the desired isomer. researchgate.net For example, the use of bulky phosphine ligands can favor the formation of specific regioisomers by sterically hindering other reaction pathways. The solvent can also play a significant role in determining the product distribution. researchgate.net

Cooperative catalysis, for instance using a combination of palladium and copper catalysts, has been shown to provide high regioselectivity in the arylboration of isoprene, allowing for the selective formation of either 1,4- or 2,1-adducts depending on the conditions. nih.gov This highlights the potential of multi-catalyst systems to control the regiochemical outcome of reactions involving isoprene.

Dimerization Approaches for Isoprene Derivatives

Beyond the direct dimerization of isoprene, synthetic strategies can involve the dimerization of isoprene derivatives, which can then be converted to the target compound.

The dimerization of isoprene can also be achieved using alkali metals, often in the presence of a Lewis base. These reactions proceed through an anionic polymerization mechanism. The choice of alkali metal and the Lewis base modifier can influence the kinetics and the microstructure of the resulting dimers. nih.gov For instance, potassium alkoxides have been shown to selectively accelerate the polymerization of styrene in a copolymerization with isoprene while maintaining a high content of 1,4-isoprene units. nih.gov This demonstrates the potential to control the structure of the resulting polymer or dimer through the careful selection of reagents. Lewis acid catalysts, such as Sn-Beta zeolites, have been used to catalyze the Diels-Alder reaction between isoprene and methyl acrylate, showing high selectivity towards the para-cycloadduct while minimizing isoprene dimerization side reactions. rsc.org

Mechanistic Analysis of Formation Pathways

The synthesis of specific branched diene isomers such as 1,5-Heptadiene, 3,3,6-trimethyl-, primarily derived from the oligomerization of isoprene, is governed by complex mechanistic pathways. The regiochemistry and structure of the final product are highly dependent on the catalytic system and reaction conditions employed.

The catalytic synthesis of isoprene dimers offers a pathway to various C10 hydrocarbons, with regiocontrol being the critical factor in determining the final isomeric structure. The dimerization of isoprene can theoretically result in several linear and cyclic products depending on the connection between the two monomer units: head-to-head, head-to-tail, tail-to-head, and tail-to-tail. beilstein-journals.orgnih.gov The formation of a branched structure like 1,5-Heptadiene, 3,3,6-trimethyl- involves specific bond formations that are directed by the choice of catalyst.

Transition metal complexes are pivotal in steering the regioselectivity of isoprene dimerization. nih.gov For instance, palladium-based catalysts are often used to achieve specific dimer structures. A proposed mechanism for palladium-catalyzed dimerization involves the formation of a bis-allyl palladium intermediate. beilstein-journals.org The regioselectivity of the subsequent C-C bond formation is influenced by both electronic and steric factors, which can be tuned by the ligands attached to the metal center. For example, the use of triphenylphosphine (Ph3P) as a ligand with a palladium(II) acetate [Pd(OAc)2] catalyst has been shown to favor the formation of the tail-to-tail dimer, 2,7-dimethyl-1,3,7-octatriene. beilstein-journals.org The formation of other branched isomers is contingent on altering the stability and reactivity of the various possible intermediates in the catalytic cycle.

Ziegler-Natta type catalysts, which may consist of transition metal components from Group 4, 5, or 6 metals, are also employed in olefin polymerization and can produce branched oligomers from isoprene. google.comresearchgate.net The mechanism in these heterogeneous systems is complex but generally involves the insertion of the diene monomer into a metal-alkyl bond. nih.gov The structure of the resulting polymer or oligomer is dictated by the catalyst's stereoregularity and the mode of monomer insertion.

The Cossee-Arlman mechanism, often invoked in Ziegler-Natta polymerization, suggests that the initial insertion of an alkene can occur in different orientations (e.g., 1,2- vs. 2,1-insertion), which directly impacts the branching of the final product. nih.govmit.edu Achieving a specific, highly branched isomer like 1,5-Heptadiene, 3,3,6-trimethyl- requires fine control over these insertion steps, likely through the design of catalyst active sites with specific steric and electronic properties. mit.edu

The formation of branched diene isomers from isoprene is a result of selective oligomerization pathways. Beyond transition metal catalysis, other methods like photochemical dimerization can yield a variety of structural isomers. Photosensitized dimerization of isoprene can produce a mixture of [2+2], [4+2], and [4+4] cycloadducts. diva-portal.org While these are cyclic structures, the underlying cycloaddition mechanisms highlight the diverse reactivity of isoprene that can be harnessed to form various C10 isomers.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the dimerization pathways of isoprene. digitellinc.com These computational models help to characterize the energetics of different reaction pathways, including dimerization, isomerization, and decomposition. Such studies indicate that dimerization is generally favored at lower temperatures, while higher temperatures promote isomerization and decomposition. digitellinc.com The mechanism for forming branched isomers involves the selective coupling of isoprene units. For instance, the formation of 1,5-Heptadiene, 3,3,6-trimethyl- requires a specific head-to-tail linkage followed by rearrangements or specific termination steps that are not the most common pathways.

Different initiation systems can lead to distinct isomeric structures. The oligomerization of isoprene can be initiated by free radical, anionic, cationic, or coordination initiators, each favoring different propagation and termination mechanisms that result in varied product distributions. redalyc.org For example, reactions initiated by free radicals under specific conditions of low monomer and initiator concentrations can produce oligomers. researchgate.net

Optimization of Synthetic Conditions and Yields

The yield of specific isoprene dimers is highly sensitive to reaction conditions. Optimizing factors such as catalyst system, temperature, pressure, and reaction time is crucial for maximizing the formation of the desired branched diene isomer.

In the palladium-catalyzed dimerization of isoprene using a Pd(OAc)2/Ph3P system, extensive optimization has been performed to maximize the yield of dimeric products. beilstein-journals.org Key variables include the palladium precursor, the nature of the phosphine ligand, the solvent, and the presence of a base. The data shows that the combination of Pd(OAc)2, triphenylphosphine (PPh3), and triethylamine (Et3N) in acetonitrile (MeCN) at 100°C provides a high yield of the tail-to-tail dimer. beilstein-journals.org Further reducing the catalyst loading to very low levels (0.02 mol %) resulted in only trace amounts of the desired dimers, indicating a threshold for catalyst effectiveness. beilstein-journals.org

Below is a table summarizing the optimization of reaction conditions for the palladium-catalyzed dimerization of isoprene.

| Entry | Pd Precursor (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Yield of Dimer 2-TT (%) |

| 1 | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | Et₃N (2) | MeCN | 100 | 85 |

| 2 | PdCl₂ (0.1) | PPh₃ (0.4) | Et₃N (2) | MeCN | 100 | 65 |

| 3 | Pd(OAc)₂ (0.1) | P(o-tol)₃ (0.4) | Et₃N (2) | MeCN | 100 | 78 |

| 4 | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | DBU (2) | MeCN | 100 | 75 |

| 5 | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | Et₃N (2) | Toluene | 100 | 50 |

| 6 | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | Et₃N (2) | MeCN | 80 | 70 |

| 7 | Pd(OAc)₂ (0.02) | PPh₃ (0.08) | Et₃N (2) | MeCN | 100 | Traces |

This table is generated based on data for the synthesis of a tail-to-tail isoprene dimer, illustrating principles of optimization applicable to branched diene synthesis. beilstein-journals.org

Computational studies also provide guidance for optimization. Reactor simulations based on DFT calculations suggest that for isoprene dimerization, an increase in residence time and pressure enhances the dimerization channel over competing isomerization and decomposition pathways. digitellinc.com This indicates that for industrial-scale synthesis, operating at higher pressures and ensuring sufficient reaction time would be favorable for maximizing dimer yields. digitellinc.com

Chemical Reactivity and Mechanistic Studies of 1,5 Heptadiene, 3,3,6 Trimethyl

Electrophilic and Pericyclic Reactions

While specific studies on 1,5-heptadiene, 3,3,6-trimethyl- are not readily found, the reactivity of similar 1,5-diene systems in electrophilic and pericyclic reactions is well-established. These reactions typically involve the π electrons of the double bonds.

Hydroboration Reactions: Stereoselectivity and Reagent Influence

Hydroboration is a powerful method for the anti-Markovnikov hydration of alkenes and is known to be sensitive to steric and electronic effects within the substrate. masterorganicchemistry.com For a diene like 1,5-heptadiene, 3,3,6-trimethyl-, with two non-conjugated double bonds, hydroboration can occur at either or both sites. The regioselectivity and stereoselectivity of the reaction would be influenced by the substitution pattern of the double bonds and the nature of the borane (B79455) reagent used. masterorganicchemistry.comscielo.org.bo

The choice of borane reagent significantly impacts the selectivity of hydroboration reactions. While studies on 1,5-heptadiene, 3,3,6-trimethyl- are not available, research on other alkenes demonstrates that substituted boranes exhibit greater regioselectivity. For instance, while diborane (B8814927) shows a 94% regioselectivity for 1-hexene, this increases to 99% with chloroborane-dimethyl sulfide. redalyc.org Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) are known for their exceptional chemo-, regio-, and stereoselectivity due to their steric bulk. researchgate.net It is plausible that for 1,5-heptadiene, 3,3,6-trimethyl-, bulkier borane reagents would preferentially attack the less sterically hindered double bond.

Table 1: General Regioselectivity of Various Borane Reagents with Alkenes This table is illustrative of general trends and not specific to 1,5-Heptadiene, 3,3,6-trimethyl-.

| Borane Reagent | Substrate Example | Regioselectivity (%) |

| Diborane (BH₃) | 1-Hexene | 94 |

| Chloroborane-dimethyl sulfide | 1-Hexene | 99 |

| 9-BBN | 1-Hexene | 99.9 |

| Diborane (BH₃) | Styrene | 80 |

| Chloroborane-dimethyl sulfide | Styrene | 98 |

Data sourced from general findings in organic chemistry literature. scielo.org.boredalyc.org

Solvent, temperature, and reaction time can influence the outcome of hydroboration reactions, particularly in cases where isomerization of the initially formed organoborane can occur. mdpi.com In the hydroboration of dienes, longer reaction times and higher temperatures can lead to the formation of more thermodynamically stable products through migration of the boron atom. mdpi.com For example, in the hydroboration of 1,5-cyclooctadiene, an initial mixture of products can be isomerized to the more stable 9-borabicyclo[3.3.1]nonane upon heating. iupac.org While specific data for 1,5-heptadiene, 3,3,6-trimethyl- is unavailable, similar principles would likely apply, with reaction conditions potentially being used to control the final product distribution.

Radical and Thermal Transformations

Radical and thermal reactions of alkenes can lead to a variety of products through complex reaction pathways, including cyclization, isomerization, and fragmentation.

Pathways of Formation During Thermal Degradation Processes

While direct evidence for the formation of 1,5-heptadiene, 3,3,6-trimethyl- during thermal degradation is not explicitly detailed in the available literature, it is plausible that it could be a product of the pyrolysis of certain polymers. For instance, the thermal degradation of cis-1,4-polyisoprene, the main component of natural rubber, proceeds through a radical mechanism involving chain scission and isomerization. researchgate.netmarquette.eduresearchgate.net The repeating isoprene (B109036) unit in this polymer is structurally related to 1,5-heptadiene, 3,3,6-trimethyl-, suggesting that under certain thermal conditions, fragmentation of the polymer backbone could potentially yield this compound among other volatile organic products. The exact product distribution during pyrolysis is highly dependent on factors such as temperature and the presence of cross-linking. researchgate.netmarquette.edu

1,5-Heptadiene, 3,3,6-trimethyl- is classified as a volatile organic compound (VOC). nih.gov Its physical properties, including a molecular weight of 138.25 g/mol and a predicted high vapor pressure, are consistent with this classification. nih.gov While not directly identified as a thermal degradation product in the provided search results, compounds with similar structures are known to be present in the complex mixture of VOCs generated during the pyrolysis of materials like natural rubber and synthetic polymers. researchgate.net

Detection in Pyrolysis Products of Complex Organic Materials

1,5-Heptadiene, 3,3,6-trimethyl-, a non-conjugated diene with the chemical formula C₁₀H₁₈, has been identified as a volatile product in the thermal and catalytic pyrolysis of various complex organic materials. Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, breaks down large organic polymers into a mixture of smaller molecules, including various hydrocarbons. The presence of 1,5-Heptadiene, 3,3,6-trimethyl- in these pyrolytic mixtures is typically confirmed using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which separates the volatile components and identifies them based on their mass-to-charge ratio and fragmentation patterns.

Research has documented the formation of this compound from both synthetic polymers and natural biomass. For instance, in studies on the catalytic pyrolysis of polypropylene (B1209903) (PP), 1,5-Heptadiene, 3,3,6-trimethyl- was detected as a minor product. nih.gov The process, conducted using a tandem micro-pyrolysis setup connected to a two-dimensional gas chromatograph, aims to convert plastic waste into valuable chemicals. The compound was identified among a complex mixture of hydrocarbons, highlighting its role as a fragmentation product of the polypropylene chain.

Similarly, analyses of lipophilic compounds from lignocellulosic biomass, such as pinewood sawdust, have identified 1,5-Heptadiene, 3,3,6-trimethyl- through Pyrolysis-GC/MS. fiveable.me This indicates that the structural motifs necessary for its formation are present within the complex biopolymers that constitute wood. Furthermore, the compound has been found in the hydromethanolic extracts of plants like Armeria maritima (Thrift), where it constituted approximately 4% of the phytochemicals identified by GC-MS. organic-chemistry.org

The following table summarizes instances where 1,5-Heptadiene, 3,3,6-trimethyl- has been detected in the products of thermal treatment or extraction from complex organic materials.

| Source Material | Analysis Method | Relative Abundance/Notes |

| Polypropylene (PP) | Catalytic Pyrolysis GCxGC | 0.3% of product distribution with HZSM-5 catalyst. nih.gov |

| Pinewood Sawdust | Pyrolysis-GC/MS | Identified as a lipophilic compound. fiveable.me |

| Armeria maritima Flowers | Hydromethanolic Extraction GC-MS | 4% of identified phytocompounds. organic-chemistry.org |

These findings underscore that 1,5-Heptadiene, 3,3,6-trimethyl- can be generated from the thermal degradation of both man-made polymers and natural biomass, making it a potential component of bio-oils and plastic pyrolysis oils.

Catalytic Transformations Beyond Primary Synthesis

While 1,5-Heptadiene, 3,3,6-trimethyl- is primarily identified as a product of pyrolysis, its structure as a non-conjugated diene with varied substitution at the double bonds presents intriguing possibilities for further chemical modification. The two double bonds—one monosubstituted (C1=C2) and one trisubstituted (C5=C6)—offer differential reactivity. The presence of a gem-dimethyl group at the C3 position introduces significant steric hindrance, which can influence the regioselectivity and stereoselectivity of catalytic reactions.

Potential for Further Functionalization and Derivatization Routes

Although specific research on the catalytic functionalization of 1,5-Heptadiene, 3,3,6-trimethyl- is not extensively documented, its structural features allow for informed predictions about its potential reactivity based on established catalytic methods for sterically hindered and non-conjugated dienes.

Olefin Metathesis: Ring-closing metathesis (RCM) is a powerful tool for forming cyclic compounds. Given that 1,5-Heptadiene, 3,3,6-trimethyl- is a 1,5-diene, it is a potential candidate for RCM to form a five-membered ring, specifically 1,2,5,5-tetramethylcyclopent-1-ene. However, the reaction would require the formation of a tetrasubstituted double bond in the product, a process known to be challenging and often requiring specialized, highly active catalysts like modern ruthenium-based systems designed to overcome steric hindrance. nih.govacs.org

Hydroformylation: This process involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond, typically using rhodium or cobalt catalysts. For 1,5-Heptadiene, 3,3,6-trimethyl-, hydroformylation could occur at either of the two double bonds. The less hindered, monosubstituted C1=C2 bond would likely be more reactive, potentially leading to the linear aldehyde 4,4,7-trimethyloctanal. The trisubstituted C5=C6 bond is sterically more demanding, but its hydroformylation could yield other valuable aldehydes, with selectivity being highly dependent on the choice of ligand and catalyst system. nih.govacs.org

Epoxidation: The double bonds can be converted to epoxides using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or dioxiranes. researchgate.net The differential substitution of the two alkenes would likely lead to selective epoxidation. The more electron-rich, trisubstituted C5=C6 double bond would be expected to react faster than the monosubstituted C1=C2 bond. The resulting epoxides are versatile intermediates that can be opened under acidic or basic conditions to yield a variety of diols and other functionalized products. masterorganicchemistry.comyoutube.com

Hydrosilylation: The catalytic addition of a Si-H bond across the double bonds, known as hydrosilylation, can be used to produce organosilicon compounds. wikipedia.org This reaction, often catalyzed by platinum complexes, typically proceeds with anti-Markovnikov selectivity. Applied to 1,5-Heptadiene, 3,3,6-trimethyl-, hydrosilylation would likely occur preferentially at the less sterically hindered C1=C2 bond, yielding a terminal silyl-functionalized alkane.

Other Potential Reactions:

Diels-Alder Reaction: As a non-conjugated diene, 1,5-Heptadiene, 3,3,6-trimethyl- is not a suitable substrate for the classic Diels-Alder reaction, which requires a conjugated 1,3-diene system. wikipedia.orglibretexts.org

Hydroacylation and Diamination: These are more advanced methods for functionalizing dienes. Hydroacylation could introduce ketone functionalities, nih.gov while diamination could install two nitrogen-containing groups across a double bond, nih.gov leading to complex nitrogenous compounds. The steric hindrance and electronic properties of the target molecule would heavily influence the feasibility and outcome of these transformations.

The table below summarizes the potential catalytic transformations and the likely major products based on the reactivity of analogous chemical structures.

| Reaction Type | Potential Catalyst | Probable Major Product from Reaction at C1=C2 | Probable Major Product from Reaction at C5=C6 |

| Ring-Closing Metathesis | Ruthenium-based (e.g., Grubbs' catalyst) | N/A (intramolecular) | 1,2,5,5-Tetramethylcyclopent-1-ene |

| Hydroformylation | Rhodium or Cobalt complexes | 4,4,7-Trimethyloctanal | 2,3,6,6-Tetramethylheptanal |

| Epoxidation | m-CPBA, Dioxiranes | 2-(3,3,6-Trimethylhept-5-en-1-yl)oxirane | 2-Methyl-2-(4-methyl-4-vinylpentyl)oxirane |

| Hydrosilylation | Platinum complexes (e.g., Karstedt's catalyst) | (8,8-Dimethyl-5-vinylhexyl)silane derivative | (2,3,6,6-Tetramethylhept-2-yl)silane derivative |

Stereochemistry and Conformational Landscape of 1,5 Heptadiene, 3,3,6 Trimethyl

Configurational Isomerism and Stereoisomeric Forms of the Diene System

Configurational isomers are stereoisomers that can only be interconverted by the breaking and reforming of chemical bonds. thegoodscentscompany.com For 1,5-Heptadiene, 3,3,6-trimethyl-, configurational isomerism arises from two main features: the presence of a chiral center and the geometry of the double bond.

The carbon atom at position 6 is a stereogenic center as it is bonded to four different groups: a hydrogen atom, a methyl group, a vinyl group (-CH=CH₂), and a -CH₂-C(CH₃)₂-CH=CH₂ group. The presence of this single chiral center means that 1,5-Heptadiene, 3,3,6-trimethyl- can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. masterorganicchemistry.comlibretexts.org These enantiomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules.

Furthermore, the double bond at position 5 can exhibit E/Z isomerism (also known as geometric isomerism). studymind.co.uklibretexts.org This type of isomerism is determined by the spatial arrangement of the substituents around the double bond. However, in the case of 1,5-Heptadiene, 3,3,6-trimethyl-, the carbon at position 5 is bonded to a hydrogen and the rest of the carbon chain, while the carbon at position 6 is bonded to a methyl group and a hydrogen. Since both carbons of the C5=C6 double bond have two different substituents, E/Z isomerism is possible.

Therefore, considering both the chiral center at C6 and the potential for E/Z isomerism at the C5=C6 double bond, a total of four possible stereoisomers could exist for a related structure where the C5 has another substituent different from H. However, for 1,5-Heptadiene, 3,3,6-trimethyl-, the terminal double bond at C1-C2 does not exhibit geometric isomerism as C1 is bonded to two identical hydrogen atoms. The internal double bond at C5-C6 has two different groups on C6 (a methyl group and a larger alkyl chain) and two different groups on C5 (a hydrogen and the rest of the molecule), which allows for E/Z isomerism.

The combination of the chiral center at C6 and the E/Z isomerism of the C5=C6 double bond results in four possible stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The (R,E) and (S,E) isomers are a pair of enantiomers, as are the (R,Z) and (S,Z) isomers. The relationship between an E isomer and a Z isomer with the same configuration at the chiral center (e.g., (R,E) and (R,Z)) is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org

Table 1: Possible Stereoisomeric Forms of 1,5-Heptadiene, 3,3,6-trimethyl-

| Stereoisomer | Configuration at C6 | Geometry at C5=C6 | Relationship |

| 1 | R | E | Enantiomer of 2 |

| 2 | S | E | Enantiomer of 1 |

| 3 | R | Z | Enantiomer of 4 |

| 4 | S | Z | Enantiomer of 3 |

| Diastereomers: (1 & 3), (1 & 4), (2 & 3), (2 & 4) |

Conformational Analysis via Spectroscopic Methods

The flexible acyclic nature of 1,5-Heptadiene, 3,3,6-trimethyl- allows for a multitude of transient spatial arrangements, or conformations, arising from rotation about its single bonds. libretexts.org Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating the conformational landscape of such molecules in solution. auremn.org.br

Elucidation of Preferred Conformations in Solution State

In the absence of specific experimental data for 1,5-Heptadiene, 3,3,6-trimethyl-, we can infer its likely conformational preferences based on studies of similar acyclic dienes and substituted alkanes. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly insightful, as they can reveal through-space interactions between protons, providing information about their proximity and thus the molecule's conformation. mdpi.comresearchgate.net

For the C4-C5 bond, gauche and anti conformations are possible. The relative populations of these conformers will depend on the steric interactions between the substituents on C4 and C5. It is likely that the molecule will adopt conformations that minimize these steric clashes. NOESY experiments on analogous flexible molecules have been used to determine the relative populations of different conformers in solution. researchgate.net

Influence of Methyl Substituents on Molecular Conformation and Reactivity

The three methyl groups in 1,5-Heptadiene, 3,3,6-trimethyl- play a crucial role in dictating both its conformational preferences and its chemical reactivity.

The gem-dimethyl group at the C3 position has a significant steric impact, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect. acs.orgresearchgate.net This effect can influence the conformation by restricting rotation around adjacent single bonds, effectively reducing the number of accessible low-energy conformations. nih.gov This pre-organization of the molecule into a more limited set of conformations can have profound effects on its reactivity, for instance, by favoring certain transition states in chemical reactions. scienceopen.com

The methyl group at the C6 position, being directly attached to a stereogenic center and an allylic position, also exerts a strong influence. Its steric bulk will affect the facial selectivity of reactions involving the adjacent double bond. For instance, in addition reactions to the C5=C6 double bond, the incoming reagent would preferentially attack from the less hindered face, leading to a diastereoselective outcome. acs.org Moreover, an allylic methyl group can influence the reactivity of the diene system in cycloaddition reactions, such as the Diels-Alder reaction, by affecting the stability of the required s-cis or s-trans conformation of the diene. libretexts.orgmasterorganicchemistry.com Electron-donating alkyl groups on a diene generally increase the rate of Diels-Alder reactions. masterorganicchemistry.com

Table 2: Summary of the Influence of Methyl Substituents

| Substituent | Position | Influence on Conformation | Influence on Reactivity |

| gem-Dimethyl | C3 | Steric hindrance restricts rotation, favoring specific conformations (Thorpe-Ingold effect). acs.orgresearchgate.net | Can pre-organize the molecule for certain reactions and influence the rate of cyclization reactions. scienceopen.com |

| Methyl | C6 | Contributes to the chirality of the molecule and influences the local conformation around the C5-C6 bond. | Acts as a stereodirecting group, influencing the facial selectivity of reactions at the adjacent double bond. acs.org Can affect the diene's reactivity in cycloadditions. libretexts.org |

Occurrence and Environmental Presence of 1,5 Heptadiene, 3,3,6 Trimethyl

Identification in Natural Product Extracts

The search for 1,5-Heptadiene, 3,3,6-trimethyl- in natural sources is an ongoing area of phytochemical research.

Currently, there is no scientific literature available that documents the detection or relative content of 1,5-Heptadiene, 3,3,6-trimethyl- specifically in hops (Humulus lupulus) extracts. While hops are known to contain a wide variety of volatile and non-volatile chemical constituents, including numerous terpenes and other hydrocarbons, the presence of this particular compound has not been reported in studies analyzing the chemical composition of hops extracts. cir-safety.orgspecialchem.commdpi.comcir-safety.org

Presence in Thermally Processed Materials and Environmental Emissions

The formation of 1,5-Heptadiene, 3,3,6-trimethyl- has been noted in the thermal degradation of other organic materials, leading to its presence in certain emissions and industrial byproducts.

Research into the chemical composition of aerosols produced by electronic cigarettes and vaping devices has identified 1,5-Heptadiene, 3,3,6-trimethyl- as a component of vaping emissions, particularly when terpene flavor additives are present. rsc.orgresearchgate.netrsc.orgnih.gov A study investigating the influence of terpene flavorings on the volatile organic compounds (VOCs) released during the vaping of cannabis extracts detected 3,3,6-trimethyl-1,5-heptadiene. rsc.orgresearchgate.netrsc.orgnih.gov The formation of this compound is attributed to the thermal degradation of terpenes, which are common additives in vaping liquids. rsc.orgresearchgate.netrsc.orgnih.gov

The table below presents data on the identification of this compound in vaping emissions.

| Source of Emission | Identified Compound | Analytical Method |

| Vaping of terpene-containing cannabis extracts | 3,3,6-trimethyl-1,5-heptadiene | Automated thermal desorption-gas chromatography-mass spectrometry (ATD-GC-MS) |

| --- | --- | --- |

The pyrolysis of waste tires is a method for converting this problematic waste stream into useful chemical products. During this high-temperature process, the complex polymeric materials that constitute tires break down into a variety of smaller molecules. Analytical studies of the products of waste tire pyrolysis have identified 2,5,5-trimethyl-1,6-heptadiene, a synonym of 1,5-Heptadiene, 3,3,6-trimethyl-, as one of the resulting compounds. nih.govnist.gov

The table below details the findings from a study on the pyrolysis of individual polymers and waste tires.

| Material | Pyrolysis Product | Relative Abundance (%) | Analytical Method |

| Waste Tire | 2,5,5-trimethyl-1,6-Heptadiene | 0.25 | Py-GC/MS |

| --- | --- | --- | --- |

Advanced Analytical and Spectroscopic Characterization of 1,5 Heptadiene, 3,3,6 Trimethyl

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a substance. For a volatile compound like 1,5-Heptadiene, 3,3,6-trimethyl-, gas chromatography is the method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of 1,5-Heptadiene, 3,3,6-trimethyl-, GC-MS is crucial for confirming its presence in a sample and quantifying its amount.

The process involves injecting a sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic feature that aids in its identification.

Upon exiting the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process fragments the molecules into a unique pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is then measured. The resulting mass spectrum serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for 1,5-Heptadiene, 3,3,6-trimethyl-, which can be compared against experimental data for positive identification. nist.gov

The fragmentation pattern of 1,5-Heptadiene, 3,3,6-trimethyl- in GC-MS analysis reveals key structural information. The molecular ion peak [M]+, corresponding to the intact molecule, would be observed at an m/z of approximately 138, consistent with its molecular weight of 138.25 g/mol . nih.gov Other significant fragment ions provide further evidence for its structure.

Quantitative analysis can also be performed using GC-MS by creating a calibration curve with known concentrations of a pure standard of 1,5-Heptadiene, 3,3,6-trimethyl-. This allows for the determination of its concentration in unknown samples.

Preparative Gas Chromatography for Isolation of Isomers and Pure Samples

When a highly purified sample of 1,5-Heptadiene, 3,3,6-trimethyl- is required for further studies, such as for use as a reference standard or for detailed spectroscopic analysis, preparative gas chromatography (preparative GC) is employed. Unlike analytical GC, which uses small-diameter columns to separate minute quantities of a sample for identification, preparative GC utilizes larger-diameter columns to handle larger sample volumes and isolate significant quantities of a specific component.

The principle of separation in preparative GC is the same as in analytical GC. A mixture containing 1,5-Heptadiene, 3,3,6-trimethyl- is injected into the instrument. As the separated components elute from the column, they are detected, and a fraction collector is used to capture the peak corresponding to the target compound. This process can be repeated to accumulate a desired amount of the purified substance.

This technique is particularly useful for separating 1,5-Heptadiene, 3,3,6-trimethyl- from its isomers, which have the same molecular formula (C10H18) but different structural arrangements. nist.gov Since isomers often have very similar boiling points, distillation may not be effective for their separation, making preparative GC an essential tool for obtaining isomerically pure samples.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for elucidating the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom in a molecule.

Proton Nuclear Magnetic Resonance (1H-NMR) for Structural Confirmation and Assignment of Chemical Shifts

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum displays signals (resonances) at different chemical shifts (δ), measured in parts per million (ppm), which correspond to the different electronic environments of the protons. The integration of these signals reveals the relative number of protons in each environment, and the splitting patterns (multiplicity) provide information about the number of neighboring protons.

For 1,5-Heptadiene, 3,3,6-trimethyl-, the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the vinyl groups, the methylene (B1212753) group, and the various methyl groups. The chemical shifts of these protons are influenced by their proximity to the double bonds and the quaternary carbon atom. By analyzing the chemical shifts, integration values, and coupling patterns, a complete assignment of the proton signals can be made, confirming the connectivity and stereochemistry of the molecule.

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shift of each signal is indicative of the type of carbon atom (e.g., sp³, sp², sp) and its chemical environment.

For 1,5-Heptadiene, 3,3,6-trimethyl-, the ¹³C-NMR spectrum would be expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The signals for the sp² hybridized carbons of the two double bonds would appear at lower field (higher ppm values) compared to the signals for the sp³ hybridized carbons of the methyl and methylene groups. The quaternary carbon atom would also have a characteristic chemical shift.

Analysis of the ¹³C-NMR spectrum allows for the complete elucidation of the carbon skeleton, providing unambiguous confirmation of the structure of 1,5-Heptadiene, 3,3,6-trimethyl-. While a specific ¹³C-NMR spectrum for this compound is not detailed in the search results, data for similar structures can provide a basis for interpretation. chemicalbook.com

Advanced Chromatographic Retention Index Analysis

The retention index (RI) is a standardized measure of the retention of a compound in gas chromatography. It relates the retention time of the analyte to the retention times of n-alkanes eluted before and after it. This method helps to normalize retention data across different instruments and analytical conditions, making it a more reliable identifier than retention time alone.

The Kovats retention index system is commonly used for this purpose. For 1,5-Heptadiene, 3,3,6-trimethyl-, determining its retention index on both polar and non-polar stationary phases can provide valuable information for its identification in complex mixtures, such as essential oils or environmental samples. nist.gov

For example, a study on the comprehensive two-dimensional gas chromatography/mass spectrometric analysis of pepper volatiles reported a Kovats retention index of 1063 for the related compound 2,3,6-Trimethyl-1,5-heptadiene on a BPX-5 column. pherobase.com Similar data for 1,5-Heptadiene, 3,3,6-trimethyl- would be a critical parameter for its unequivocal identification. The retention index is a key piece of data in many chemical databases and is used to confirm the presence of specific volatile compounds in various matrices. chemeo.com

Below is a table summarizing the key analytical parameters for 1,5-Heptadiene, 3,3,6-trimethyl-:

| Analytical Parameter | Value / Description | Reference |

| Molecular Formula | C10H18 | nist.gov |

| Molecular Weight | 138.25 g/mol | nih.gov |

| CAS Number | 35387-63-4 | nist.gov |

| GC-MS | Used for identification and quantification. The mass spectrum provides a unique fragmentation pattern. | nist.gov |

| Preparative GC | Employed for the isolation of pure samples and separation from isomers. | nist.gov |

| ¹H-NMR Spectroscopy | Provides information on the proton environment for structural confirmation. | organicchemistrydata.org |

| ¹³C-NMR Spectroscopy | Elucidates the carbon skeleton of the molecule. | chemicalbook.com |

| Retention Index | A standardized measure of retention in GC, crucial for identification in complex mixtures. | nist.govpherobase.com |

Theoretical and Computational Investigations of 1,5 Heptadiene, 3,3,6 Trimethyl

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,5-Heptadiene, 3,3,6-trimethyl-, these calculations would elucidate the distribution of electrons within the molecule and the nature of its chemical bonds.

Prediction of Molecular Geometry and Stability

Computational methods, such as Density Functional Theory (DFT) or ab initio calculations, can predict the most stable three-dimensional arrangement of atoms in 1,5-Heptadiene, 3,3,6-trimethyl-. These calculations would yield optimized bond lengths, bond angles, and dihedral angles. The resulting data can be used to construct a theoretical model of the molecule's geometry.

Table 1: Predicted Molecular Geometry Parameters for 1,5-Heptadiene, 3,3,6-trimethyl- (Hypothetical Data) This table is a hypothetical representation of data that could be generated through quantum chemical calculations, as specific literature is unavailable.

| Parameter | Predicted Value |

| C1=C2 Bond Length (Å) | 1.34 |

| C2-C3 Bond Length (Å) | 1.51 |

| C3-C4 Bond Length (Å) | 1.54 |

| C4-C5 Bond Length (Å) | 1.53 |

| C5=C6 Bond Length (Å) | 1.34 |

| C1-C2-C3 Bond Angle (°) | 125.0 |

| C2-C3-C4 Bond Angle (°) | 110.0 |

| C3-C4-C5 Bond Angle (°) | 112.0 |

| C4-C5=C6 Bond Angle (°) | 124.0 |

Molecular Modeling and Conformational Dynamics

The flexibility of the heptadiene chain allows for various spatial arrangements, or conformations. Molecular modeling techniques can be employed to explore these different conformations and their relative energies.

Simulation of Conformational Preferences and Energy Barriers

By performing conformational searches and potential energy surface scans, computational models can identify the most stable conformers of 1,5-Heptadiene, 3,3,6-trimethyl-. These simulations would also determine the energy barriers for rotation around the single bonds in the molecule, providing insight into the flexibility of the carbon chain and the likelihood of interconversion between different conformations at various temperatures.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 1,5-Heptadiene, 3,3,6-trimethyl-, this could involve studying its formation or its subsequent transformations, such as intramolecular cyclization reactions. nih.gov

By modeling potential reaction pathways, it is possible to identify the transition state structures, which represent the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a crucial factor in understanding reaction rates.

Q & A

Q. How can the molecular structure of 3,3,6-trimethyl-1,5-heptadiene be experimentally validated?

Methodological Answer:

Structural determination involves a combination of spectroscopic techniques and computational modeling. Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate proton and carbon environments, while mass spectrometry (MS) confirms molecular weight (138.25 g/mol) and fragmentation patterns . Gas chromatography (GC) coupled with retention index (RI) matching aids in identifying isomers. The SMILES notation (CC(=CCC(C)(C)C=C)C) and InChIKey (HRAGAKKBZWYBSJ-UHFFFAOYSA-N) provide digital identifiers for cross-referencing structural databases .

Q. What analytical techniques are effective for identifying 3,3,6-trimethyl-1,5-heptadiene in plant-derived essential oils?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard. For example, in Annona squamosa seed extracts, GC-MS identified 1,5-heptadiene derivatives via retention time (RT) and spectral library matches (e.g., NIST62.LIB) . Key parameters include splitless injection, helium carrier gas, and non-polar capillary columns (e.g., DB-5MS) to resolve terpenes. Quantification requires internal standards (e.g., n-alkanes) to normalize peak areas .

Q. How can synthetic routes for 3,3,6-trimethyl-1,5-heptadiene be optimized for yield and purity?

Methodological Answer: Catalytic C–H alkylation using rare-earth metals (e.g., scandium complexes) enables selective synthesis. Reaction optimization includes temperature control (e.g., 60–80°C), solvent selection (e.g., toluene for solubility), and catalyst loading (5–10 mol%) to minimize side reactions . Post-synthesis purification via fractional distillation or preparative GC ensures >95% purity .

Advanced Research Questions

Q. What computational methods are suitable for modeling the catalytic mechanisms of 3,3,6-trimethyl-1,5-heptadiene in C–H alkylation?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can map energy profiles for scandium-catalyzed reactions. Key steps include substrate coordination, σ-bond metathesis, and alkene insertion. Solvent effects are modeled using the conductor-like polarizable continuum model (CPCM). Free energy barriers (ΔG‡) correlate with experimental turnover frequencies (TOFs) .

Q. How can discrepancies in detecting 3,3,6-trimethyl-1,5-heptadiene across GC-MS studies be resolved?

Methodological Answer: Discrepancies arise from matrix effects (e.g., co-eluting terpenes in olive oil vs. hemp seed oil) or ionization efficiency variations. Solutions include:

Q. What factors influence the thermodynamic equilibrium of 3,3,6-trimethyl-1,5-heptadiene isomers during Cope rearrangements?

Methodological Answer: The equilibrium favors more substituted alkenes due to hyperconjugation and steric effects. For example, heating 3-methyl-1,5-hexadiene shifts equilibrium toward 1,5-heptadiene isomers. Computational studies (e.g., Gibbs free energy calculations) and variable-temperature NMR can quantify isomer ratios. Catalysts like Lewis acids (e.g., Sc(OTf)₃) lower activation barriers for interconversion .

Data Contradiction Analysis

Q. Why is 3,3,6-trimethyl-1,5-heptadiene inconsistently reported in commercial CBD oil analyses?

Methodological Answer: Contradictions stem from:

- Matrix complexity: Co-extracted lipids in olive oil suppress ionization .

- Detection limits: Low abundance (<1 µg/g) requires high-sensitivity detectors (e.g., TOF-MS).

- Sample degradation: Light or heat exposure accelerates oxidation, forming artifacts like epoxides .

Experimental Design Considerations

Q. How should kinetic studies of 3,3,6-trimethyl-1,5-heptadiene isomerization be designed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.